molecular formula C14H11N3O3 B2416003 2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 609793-18-2

2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No. B2416003
CAS RN: 609793-18-2
M. Wt: 269.26
InChI Key: QHBIXOZTUNKGCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde” is a complex organic compound. It contains a furan ring, which is a heterocyclic compound with a 5-member aromatic ring. This compound also contains a pyrido[1,2-a]pyrimidine ring, which is a type of nitrogen-containing heterocycle .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel method for the synthesis of ester and amide derivatives containing furan rings under mild synthetic conditions supported by microwave radiation has been described . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a furan ring, which is attached to a pyrido[1,2-a]pyrimidine ring via a methylene bridge. The pyrido[1,2-a]pyrimidine ring is substituted at the 4-position with an oxo group and at the 3-position with a carbaldehyde group .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. The furan ring, the amino group, the oxo group, and the carbaldehyde group can all participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure. It is likely to be a solid at room temperature. The presence of multiple heteroatoms (oxygen and nitrogen) suggests that it may have good solubility in polar solvents .

Scientific Research Applications

Antibacterial Activity

The search for novel antibacterial agents is critical due to the rise in microbial resistance. Furan derivatives, including our compound of interest, have garnered attention. Their remarkable therapeutic efficacy has inspired medicinal chemists to explore innovative antibacterial agents. By incorporating the furan nucleus, researchers aim to create more effective and secure antimicrobial drugs. These compounds exhibit activity against both gram-positive and gram-negative bacteria .

Anticancer Potential

Furan-based molecules have demonstrated diverse pharmacological properties, including anticancer effects. While specific studies on our compound are limited, the furan scaffold has been associated with anti-proliferative and apoptotic effects in cancer cells. Researchers continue to investigate its potential as an anticancer agent .

Synthetic Applications

Beyond their biological activities, furan derivatives serve as versatile building blocks in organic synthesis. Researchers utilize them to construct more complex molecules, such as pharmaceuticals, agrochemicals, and resins .

Future Directions

The future research directions could involve studying the biological activities of this compound. Given its complex structure, it could be interesting to explore its potential applications in medicinal chemistry, such as its use as a precursor for the synthesis of active molecules .

properties

IUPAC Name

2-(furan-2-ylmethylamino)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c18-9-11-13(15-8-10-4-3-7-20-10)16-12-5-1-2-6-17(12)14(11)19/h1-7,9,15H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBIXOZTUNKGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)C=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101332201
Record name 2-(furan-2-ylmethylamino)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804784
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

609793-18-2
Record name 2-(furan-2-ylmethylamino)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.